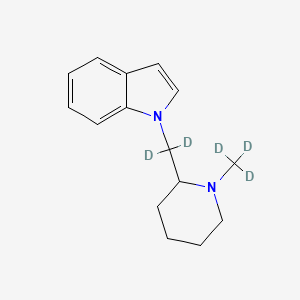

N-(N-Methylpiperidinyl)methylindole-d5

Description

Properties

Molecular Formula |

C15H20N2 |

|---|---|

Molecular Weight |

233.36 g/mol |

IUPAC Name |

1-[dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indole |

InChI |

InChI=1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3/i1D3,12D2 |

InChI Key |

XVOUFWJFSTTZOA-JQKGTWBISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])N2C=CC3=CC=CC=C32 |

Canonical SMILES |

CN1CCCCC1CN2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Chemical Reactions Analysis

N-(N-Methylpiperidinyl)methylindole-d5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(N-Methylpiperidinyl)methylindole-d5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(N-Methylpiperidinyl)methylindole-d5 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace and study metabolic pathways, providing insights into the biochemical processes within living organisms . The deuterium labeling allows for the precise tracking of the compound’s movement and transformation in various biological systems.

Comparison with Similar Compounds

Indole-Based Bioactive Compounds

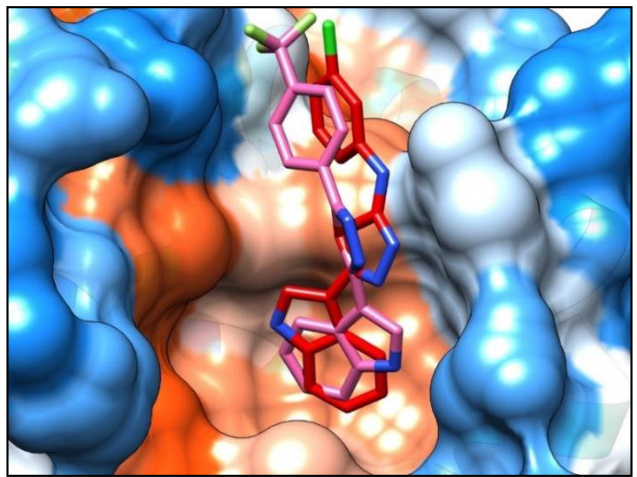

Example : 5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine (Compound [5])

- Structural Features : Combines an indole core with a 1,3,4-oxadiazole ring and a 3-chlorophenyl substituent.

- Biological Activity : Demonstrates strong binding to the hydrophobic pocket of the Bcl-2 protein, a key target in anticancer drug development. Molecular docking studies indicate a binding mode similar to lead compounds in the same series .

- Comparison: Unlike N-(N-Methylpiperidinyl)methylindole-d5, this compound lacks the piperidinyl group but shares the indole scaffold.

Table 1: Structural and Functional Comparison of Indole Derivatives

Piperidinyl and N-Methylpiperidinyl Derivatives

Example : N-Methylpiperidinyl Thioesters (e.g., from cholinesterase studies)

- Structural Features : Piperidinyl group linked to thioester or ester functionalities.

- Biological Activity : Exhibits comparable affinity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) as their ester counterparts, making them viable substrates for enzyme imaging in neurological disorders .

- Comparison: The N-methylpiperidinyl group in these thioesters mirrors the substitution pattern in N-(N-Methylpiperidinyl)methylindole-d4.

Example : Donepezil N-Oxide-d5

- Structural Features : Deuterated phenyl group and a piperidine N-oxide moiety.

- Application : Used in cholinesterase inhibitor research, with deuterium enhancing metabolic stability for imaging studies .

- Comparison : Both compounds utilize deuterium for stability, but Donepezil N-Oxide-d5 targets cholinesterases, whereas this compound’s application remains inferred from structural context.

Table 2: Physicochemical and Functional Properties of Deuterated Analogs

Cognitive Enhancers with Piperidinyl Groups

Example : Substituted Pyridine/Piperidine Compounds (e.g., from )

- Structural Features : Piperidinyl or N-methylpiperidinyl groups paired with halogen-substituted phenyl rings.

- Activity : Act as facilitators of memory and cognition, with halogen substituents (e.g., bromine) enhancing target engagement .

Key Research Findings and Implications

- Anticancer Indole Derivatives : The oxadiazole-indole hybrid (Compound [5]) highlights the importance of heterocyclic rings in optimizing protein binding, a design principle that could inform modifications to this compound for targeted therapies .

- Enzyme Imaging Agents: N-Methylpiperidinyl thioesters demonstrate that minor structural changes (e.g., thioester vs.

- Deuterium Effects : Donepezil N-Oxide-d5 exemplifies how deuterium incorporation extends half-life without altering primary pharmacology, a feature likely shared by this compound .

Preparation Methods

Synthesis of Deuterated Methylindole Core

- Cyclization Reactions: The initial step typically involves synthesizing the methylindole core through cyclization of appropriate precursors. Deuterium incorporation is achieved by using deuterated solvents or reagents during this step to ensure the selective replacement of hydrogen atoms with deuterium at specific positions on the indole ring.

Formation of N-Methylpiperidinyl Substituent

Piperidine Derivative Preparation: The N-methylpiperidine moiety is synthesized separately, often through methylation of piperidine derivatives. This step can involve reductive amination or alkylation reactions to introduce the methyl group on the nitrogen atom of the piperidine ring.

Functionalization and Coupling: The piperidine derivative is then functionalized to enable coupling with the methylindole core. Common methods include amide bond formation or reductive amination, often facilitated by coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N-ethyl-N,N-diisopropylamine in solvents such as N,N-dimethylformamide.

Deuterium Incorporation Techniques

Use of Deuterated Reagents and Solvents: To achieve the d5 labeling, deuterated solvents (e.g., deuterated dimethylformamide, deuterated chloroform) or deuterium gas may be used during the synthesis steps, particularly in hydrogen exchange reactions or during cyclization steps. This ensures that five hydrogen atoms in the molecule are replaced by deuterium atoms.

Selective Deuteration: The positions of deuterium incorporation are carefully controlled to maintain the pharmacological and analytical properties of the compound, often targeting the indole ring hydrogens or methyl groups attached to nitrogen atoms.

Final Assembly and Purification

Coupling of Indole and Piperidine Units: The final step involves coupling the deuterated methylindole with the N-methylpiperidine moiety, typically through reductive amination or amide bond formation under mild conditions to preserve deuterium labeling.

Purification: The crude product is purified by chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC) to obtain high purity this compound suitable for analytical and pharmacological applications.

Data Table Summarizing Preparation Conditions

Q & A

Q. Optimization Strategies :

- Use anhydrous solvents (e.g., THF or DMF) to prevent side reactions.

- Monitor reaction progress via LC-MS or NMR to adjust temperature and catalyst loading .

- Follow NIH guidelines for reporting experimental parameters (e.g., solvent purity, catalyst ratios) to ensure reproducibility .

Basic: How should researchers characterize this compound to confirm its structure and isotopic purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : Compare proton and carbon-13 spectra with non-deuterated analogs to confirm deuterium placement and structural integrity.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak) and isotopic distribution using electrospray ionization (ESI).

- Isotopic Purity Analysis : Quantify deuterium incorporation via mass spectrometry or deuterium NMR .

Advanced: How can researchers design receptor binding studies using this deuterated compound to minimize isotopic interference?

Answer:

- Control Experiments : Compare binding affinities (Kd/IC₅₀) between deuterated and non-deuterated analogs to assess isotopic effects.

- Radiolabeling : Pair deuterated compounds with tritiated ligands for dual-isotope tracing in competitive assays.

- Molecular Dynamics Simulations : Model deuterium’s impact on ligand-receptor interactions to refine experimental parameters .

Advanced: How should contradictory results in metabolic stability studies involving this compound be resolved?

Answer:

- Data Triangulation : Cross-validate findings using LC-MS/MS (for metabolite identification) and microsomal assays (for enzyme kinetics).

- Iterative Analysis : Apply falsification protocols (e.g., testing alternative hypotheses about deuterium’s role in metabolic pathways) .

- Report Negative Results : Document reaction conditions (e.g., pH, temperature) that may explain variability, per NIH preclinical guidelines .

Data Handling: How can researchers ensure FAIR compliance for data generated with this compound?

Answer:

- Repositories : Deposit spectral data (NMR, MS) in Chemotion or RADAR4Chem with unique digital object identifiers (DOIs) .

- Metadata Standards : Include IUPAC nomenclature, synthetic protocols, and instrument calibration details aligned with NFDI4Chem guidelines .

- Controlled Vocabularies : Use PubChem CID or CAS numbers for cross-referencing in publications .

Analytical Method Development: What protocols validate this compound as a reference standard in pharmacokinetic studies?

Answer:

- Calibration Curves : Establish linearity (R² >0.99) across physiologically relevant concentrations using HPLC-UV or UPLC-MS.

- Stability Testing : Assess degradation under storage conditions (-20°C vs. 4°C) and in biological matrices (e.g., plasma).

- Cross-Validation : Compare results with FDA-approved reference materials (e.g., USP standards) .

Replication Challenges: What critical parameters must be reported to replicate studies using this deuterated compound?

Answer:

- Synthetic Details : Catalyst ratios (e.g., Pd/C loading), reaction times, and deuterium source (e.g., D₂O purity).

- Analytical Thresholds : Limit of detection (LOD) and quantification (LOQ) for impurity profiling.

- Ethical Compliance : Adhere to institutional guidelines for isotopic tracer use in vivo .

Pharmacological Applications: What considerations are vital when testing this compound in neurodegenerative disease models?

Answer:

- Dose Optimization : Conduct pilot studies to determine blood-brain barrier permeability using deuterated vs. non-deuterated analogs.

- Toxicology Screening : Evaluate off-target effects via high-throughput assays (e.g., hERG channel inhibition).

- Data Transparency : Publish raw bioactivity data in FAIR-aligned repositories to support meta-analyses .

Stability Testing: What methodologies assess the hydrolytic stability of this compound?

Answer:

- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 48 hours.

- Kinetic Analysis : Monitor degradation products via LC-MS and calculate half-life (t₁/₂) using first-order kinetics.

- Isotope Effects : Compare degradation rates with non-deuterated analogs to quantify deuterium’s protective role .

Collaborative Research: How can interdisciplinary teams standardize data sharing for studies involving this compound?

Answer:

- ELN Integration : Use platforms like Chemotion ELN for real-time collaboration and version control.

- Terminology Services : Align compound descriptors with PubChem and ChEBI ontologies.

- Reviewer Guidelines : Include data availability statements in manuscripts, specifying repository links and access protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.